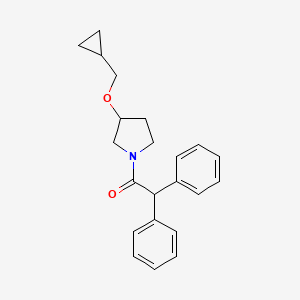

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a synthetic organic compound characterized by a complex structure that includes a cyclopropylmethoxy group, a pyrrolidine ring, and a diphenylethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidine ring, which can be synthesized through the cyclization of appropriate amines and aldehydes. The cyclopropylmethoxy group is then introduced via an etherification reaction, often using cyclopropylmethanol and a suitable base. The final step involves the formation of the diphenylethanone moiety through a Friedel-Crafts acylation reaction, using benzene derivatives and acyl chlorides under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, continuous flow systems for etherification, and large-scale batch reactors for Friedel-Crafts acylation. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopropyl derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research into the biological activities of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone suggests several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens like Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Investigations have shown promising results against various cancer cell lines. Compounds with similar structural motifs demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which plays a critical role in neurodegenerative diseases .

Therapeutic Potential

The compound's structural features suggest it could potentially act as an inhibitor or modulator in various biochemical pathways. The presence of the pyrrolidine moiety may enhance binding affinity to specific biological targets due to conformational flexibility and steric interactions .

Case Studies

Several studies have explored the applications of this compound:

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- Objective : To assess selective cytotoxicity against cancer cell lines.

- Findings : The compound exhibited significant cytotoxic effects on breast cancer cell lines while having minimal effects on normal fibroblast cells.

-

Enzyme Inhibition Studies :

- Objective : To investigate inhibition of acetylcholinesterase.

- Findings : Results indicated that the compound effectively inhibited enzyme activity, suggesting potential use in treating neurodegenerative disorders.

Mecanismo De Acción

The mechanism by which 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For instance, the pyrrolidine ring can interact with amino acid residues in enzymes, while the diphenylethanone moiety can engage in π-π interactions with aromatic residues.

Comparación Con Compuestos Similares

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone vs. 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylpropanone: The latter has an additional methylene group, which can affect its reactivity and biological activity.

This compound vs. 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylbutanone: The butanone derivative has a longer carbon chain, potentially altering its pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethoxy group provides steric hindrance, affecting its reactivity, while the pyrrolidine ring and diphenylethanone moiety contribute to its potential interactions with biological targets.

Actividad Biológica

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2,2-diphenylethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrrolidine moiety linked to a diphenylethanone. Its molecular formula is C19H23N, and it exhibits specific physicochemical properties conducive to biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Bromodomain Inhibition : This compound belongs to a class of bromodomain inhibitors, which are known to disrupt protein-protein interactions critical for gene regulation. Such inhibition can lead to antitumor effects by modulating the expression of oncogenes .

- Antimicrobial Activity : Similar pyrrolidine derivatives have shown promising antimicrobial properties against Gram-positive bacteria and biofilms. The presence of nitrogen heteroatoms in the structure enhances their efficacy .

Biological Activity Data

The following table summarizes key findings on the biological activity of this compound and related compounds:

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that pyrrolidine derivatives exhibited significant antimicrobial activity against planktonic bacteria and moderate biofilm inhibition properties. The compounds were assessed for their Minimum Biofilm Eradication Concentration (MBEC) and Minimum Inhibitory Concentration (MIC), showing a synergistic effect with existing antibiotics like vancomycin .

- Cancer Research :

Propiedades

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-22(23-14-13-20(15-23)25-16-17-11-12-17)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21H,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUHJFZPCAREKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.